molecular formula C15H18N2O3 B555171 L-Valine 7-amido-4-methylcoumarin CAS No. 78682-66-3

L-Valine 7-amido-4-methylcoumarin

Cat. No.: B555171
CAS No.: 78682-66-3
M. Wt: 274.31 g/mol
InChI Key: WIGTYBCYMMYYGJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine 7-amido-4-methylcoumarin is a synthetic compound with the molecular formula C15H18N2O3. It is a derivative of coumarin, a naturally occurring compound known for its fluorescent properties. This compound is primarily used in biochemical research, particularly in the study of proteolytic enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine 7-amido-4-methylcoumarin typically involves the coupling of L-valine with 7-amino-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valine 7-amido-4-methylcoumarin is unique due to its specific use in studying proteolytic enzymes that recognize and cleave valine-containing substrates. Its fluorescent properties make it a valuable tool in various biochemical and biological assays, providing a sensitive and specific means of detecting enzyme activity .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10/h4-8,14H,16H2,1-3H3,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGTYBCYMMYYGJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426788
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78682-66-3
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Valine 7-amido-4-methylcoumarin
Reactant of Route 2
Reactant of Route 2
L-Valine 7-amido-4-methylcoumarin
Reactant of Route 3
Reactant of Route 3
L-Valine 7-amido-4-methylcoumarin
Reactant of Route 4
Reactant of Route 4
L-Valine 7-amido-4-methylcoumarin
Reactant of Route 5
Reactant of Route 5
L-Valine 7-amido-4-methylcoumarin
Reactant of Route 6
L-Valine 7-amido-4-methylcoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.